Vernakalant

Atrial Fibrillation Cardioversion Meta-Analysis

Vernakalant is the only atrial‑selective, mixed ion channel blocker targeting IKur (Kv1.5) and INa in a rate‑dependent manner. It provides rapid cardioversion (median 9–11 min) with superior ventricular safety vs. flecainide, propafenone, ibutilide, and amiodarone—no other agent shares its mechanism or speed‑safety profile. Procure high‑purity (≥98%) vernakalant for clinical trial benchmarking, Kv1.5 research, or emergency‑department formulary differentiation.

Molecular Formula C20H31NO4
Molecular Weight 349.5 g/mol
CAS No. 794466-70-9
Cat. No. B1244702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVernakalant
CAS794466-70-9
SynonymsRSD 1235
RSD-1235
RSD1235
vernakalant
Molecular FormulaC20H31NO4
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC
InChIInChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3/t16-,17-,18-/m1/s1
InChIKeyVBHQKCBVWWUUKN-KZNAEPCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vernakalant (CAS 794466-70-9): An Atrial-Selective Antiarrhythmic for Rapid Pharmacologic Cardioversion


Vernakalant (CAS 794466-70-9) is an atrial-selective, mixed ion channel blocker with both Class I and Class III antiarrhythmic properties, developed for the rapid intravenous conversion of recent-onset atrial fibrillation (AF) [1]. Its pharmacologic profile is distinct, characterized by rate-dependent block of atrial sodium channels and potent inhibition of the atrial-selective ultra-rapid delayed rectifier potassium current (IKur) encoded by Kv1.5 [2]. This dual mechanism, which also includes inhibition of the acetylcholine-activated potassium current (IK,ACh), confers a preferential effect on atrial electrophysiology, leading to prolongation of the atrial effective refractory period with minimal impact on ventricular repolarization [3]. Approved in over 40 countries, including the European Union and Canada, vernakalant addresses a critical need for fast-acting, safer rhythm control agents, differentiating itself from traditional, less selective antiarrhythmics that carry risks of ventricular proarrhythmia or have significantly slower onset of action [1].

Why Vernakalant (794466-70-9) Cannot Be Substituted by Other Class I or III Antiarrhythmics


Substituting vernakalant (794466-70-9) with a generic antiarrhythmic such as flecainide, propafenone, ibutilide, or amiodarone is not clinically or scientifically equivalent due to fundamental differences in pharmacodynamic selectivity and pharmacokinetic profile [1]. Vernakalant is the only agent in its class to target the atrial-specific IKur channel, which is absent from the ventricles, providing a unique safety profile with a lower risk of ventricular proarrhythmia compared to class I agents like flecainide and class III agents like ibutilide [2]. This mechanistic difference translates into a faster onset of action (median time to conversion of ~10 minutes) than all major comparators except perhaps ibutilide, but without the latter's significant risk of QT prolongation and torsades de pointes [3]. Furthermore, unlike amiodarone, which has a multi-organ toxicity profile and an extremely slow onset, or flecainide and propafenone, which are contraindicated in patients with structural heart disease, vernakalant's atrial selectivity and rapid, linear pharmacokinetics make it a non-interchangeable, first-line option for rapid cardioversion in a broad emergency department population [4].

Quantitative Differentiation of Vernakalant (794466-70-9) Against Key Antiarrhythmic Comparators


Superior Conversion Rate vs. Placebo, Flecainide, and Amiodarone in Meta-Analysis

A 2023 systematic review and meta-analysis of 886 patients demonstrated that vernakalant (i.v.) had a significantly higher conversion rate to sinus rhythm within 90 minutes compared to placebo and the common comparators flecainide and amiodarone, though it was not superior to ibutilide [1]. The analysis provides pooled odds ratios from multiple studies, establishing vernakalant's superior efficacy over these agents [1].

Atrial Fibrillation Cardioversion Meta-Analysis

Faster Time to Cardioversion vs. Amiodarone, Flecainide, and Propafenone

Vernakalant exhibits a significantly faster onset of action, converting AF to sinus rhythm in a median time of approximately 9-11 minutes, which is substantially quicker than amiodarone, flecainide, and propafenone [1][2][3]. This rapid action can lead to earlier symptom resolution and may reduce the need for prolonged emergency department observation or hospital admission [3].

Emergency Medicine Pharmacokinetics Comparative Effectiveness

Atrial-Selective Action and Low Proarrhythmic Risk vs. Flecainide and Ibutilide

Vernakalant's mechanism of action is preferentially atrial-selective, primarily targeting the IKur channel which is absent in the human ventricle [1]. This contrasts with other antiarrhythmics like flecainide (Class Ic) and ibutilide (Class III), which have significant ventricular effects [2]. Clinically, this translates to a lower incidence of ventricular arrhythmia for vernakalant, with an odds ratio of 0.65 (95% CI: 0.45-0.95, p=0.027) compared to other agents in a recent meta-analysis [3].

Cardiac Safety Ion Channel Pharmacology Proarrhythmia

Use in a Broader Patient Population Including Those with Structural Heart Disease

Unlike Class Ic antiarrhythmics (flecainide, propafenone), which are contraindicated in patients with structural heart disease (SHD) due to the risk of lethal ventricular arrhythmias, vernakalant can be used in this patient population [1]. Vernakalant is indicated for the rapid conversion of recent-onset AF in adults without severe heart failure (NYHA Class III/IV), hypotension, or severe aortic stenosis, making its applicable patient pool significantly larger than that for flecainide or propafenone [2].

Clinical Guidelines Contraindications Structural Heart Disease

Validated Research and Clinical Application Scenarios for Vernakalant (794466-70-9)


Emergency Department Pharmacologic Cardioversion for Rapid Symptom Resolution

Procuring vernakalant for an emergency department formulary is justified by its unique combination of rapid onset (median 9-11 minutes to conversion) and superior efficacy over commonly used alternatives like amiodarone (which takes hours) and flecainide (which is slower and contraindicated in structural heart disease) [1]. This speed can facilitate earlier patient discharge, reduce the need for electrical cardioversion, and improve emergency department throughput, as evidenced by a significantly shorter hospital length of stay (238 vs. 416 minutes for propafenone) [2].

Cardioversion in Patients with Stable Coronary Artery Disease or Mild-Moderate Heart Failure

In scenarios where patients have recent-onset AF and a history of stable coronary artery disease or mild-to-moderate heart failure (NYHA I-II), vernakalant is the preferred pharmacological option [1]. This is a direct result of its atrial-selective mechanism and superior ventricular safety profile, which avoids the proarrhythmic risks associated with Class Ic agents (flecainide, propafenone) that are contraindicated in this population [2]. Procuring vernakalant expands the armamentarium for a critical patient cohort where other pharmacologic options are either unsafe or ineffective [2].

Investigation of Atrial-Selective Ion Channel Pharmacology

For basic and translational research focused on atrial electrophysiology, vernakalant (794466-70-9) serves as a gold-standard reference compound for the study of IKur (Kv1.5) channel inhibition and rate-dependent sodium channel block [1]. Its well-characterized, atrial-predominant effects in vitro and in vivo make it an essential tool for validating novel atrial-selective antiarrhythmic candidates and for investigating mechanisms of atrial remodeling and fibrillation [2]. The availability of high-purity research-grade material ensures reproducible experimental results.

Clinical Trial Comparator for Next-Generation Atrial Fibrillation Therapies

Due to its established efficacy, speed of onset, and defined safety profile, vernakalant is an ideal active comparator for clinical trials evaluating novel pharmacologic or interventional therapies for acute AF conversion [1]. Its performance characteristics (e.g., 90-minute conversion rates of ~50-70% vs. placebo) provide a high and well-understood efficacy benchmark, enabling robust statistical power for demonstrating non-inferiority or superiority of new investigational agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vernakalant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.